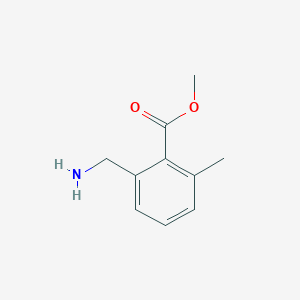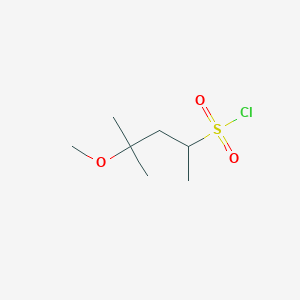
1-(6,7-Dibromonaphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-Dibromonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H8Br2O and a molecular weight of 327.99932. This compound is characterized by the presence of two bromine atoms attached to the naphthalene ring and an ethanone group at the second position. It is commonly used in various chemical reactions and has significant applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6,7-Dibromonaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by Friedel-Crafts acylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6,7-Dibromonaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(6,7-Dibromonaphthalen-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6,7-Dibromonaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and ethanone group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
1-(6-Bromonaphthalen-2-yl)ethanone: This compound has a similar structure but with only one bromine atom, making it less reactive in certain substitution reactions.
1-(6,7-Dichloronaphthalen-2-yl)ethanone: Similar to 1-(6,7-Dibromonaphthalen-2-yl)ethanone but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhance its reactivity and make it suitable for a broader range of chemical reactions and applications compared to its mono-brominated or chlorinated counterparts .
Propriétés
Formule moléculaire |
C12H8Br2O |
|---|---|
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
1-(6,7-dibromonaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H8Br2O/c1-7(15)8-2-3-9-5-11(13)12(14)6-10(9)4-8/h2-6H,1H3 |
Clé InChI |
XYMKMLHTAJELDT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



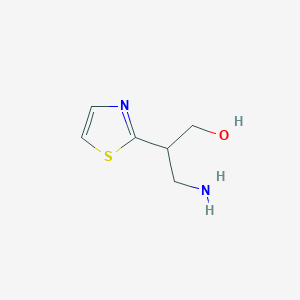
![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
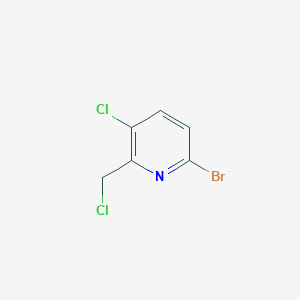
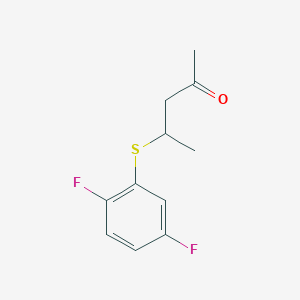
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)

